11H-pyrido[2,1-b]quinazolin-11-one, also known as pyracridone [], is a tricyclic nitrogen-containing heterocyclic compound. It belongs to the class of quinazolinone derivatives, characterized by a quinazoline ring system fused with a pyridinone ring. This compound has garnered significant attention in scientific research due to its diverse biological activities and potential applications in various fields.
11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a fused pyridine and quinazoline structure, which contributes to its unique properties and potential applications in drug development.
The compound was first synthesized by Kappe and Lube through the reaction of 2-bromopyridine and anthranilic acid in the presence of copper powder. Since then, various synthetic methods have been developed to produce 11H-pyrido[2,1-b]quinazolin-11-one and its derivatives, enhancing the accessibility of this compound for research and application purposes .
11H-pyrido[2,1-b]quinazolin-11-one belongs to the class of quinazolinones, which are known for their pharmacological properties. The compound can be classified as a nitrogen-containing heterocycle with potential applications in medicinal chemistry, particularly in developing anti-inflammatory, anti-cancer, and antimicrobial agents.
The synthesis of 11H-pyrido[2,1-b]quinazolin-11-one can be achieved through several methodologies:
The reactions typically require solvents such as dimethylformamide or dimethyl sulfoxide and may involve heating or ultrasound irradiation to facilitate the coupling processes. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
The molecular structure of 11H-pyrido[2,1-b]quinazolin-11-one consists of a fused bicyclic system comprising a pyridine ring and a quinazolinone moiety. The structural formula can be represented as follows:
The structural features contribute to its reactivity and biological activity, making it an interesting target for further research.
11H-pyrido[2,1-b]quinazolin-11-one participates in various chemical reactions that enhance its utility in synthetic organic chemistry:
The reactivity and stability of 11H-pyrido[2,1-b]quinazolin-11-one can be influenced by substituents on the aromatic rings and the reaction conditions employed.
The mechanism of action for 11H-pyrido[2,1-b]quinazolin-11-one varies depending on its biological target. For instance:
Studies have indicated that derivatives exhibit varying degrees of biological activity based on their structural modifications, emphasizing the importance of understanding their mechanisms at a molecular level.
Relevant data from studies suggest that modifications to the core structure can significantly alter these properties, impacting both solubility and reactivity profiles.
The potential applications of 11H-pyrido[2,1-b]quinazolin-11-one are diverse:
11H-Pyrido[2,1-b]quinazolin-11-one represents a structurally distinctive fused heterocyclic system that bridges pyridine and quinazolinone pharmacophores. This bicyclic compound exhibits significant electron-deficient character due to its π-deficient nitrogen atoms and carbonyl group, enabling diverse chemical reactivity and molecular interactions. Its compact, planar structure facilitates stacking interactions in biological systems and materials science, while the polarized carbonyl group serves as a hydrogen-bond acceptor critical to its sensing applications [2] .
The systematic IUPAC name 11H-pyrido[2,1-b]quinazolin-11-one defines the fusion pattern and functional group positioning. The "pyrido[2,1-b]" component specifies that the pyridine ring (positions 1- and 2-) is fused to the quinazoline system at quinazoline positions b and the adjacent carbon, with the carbonyl at position 11. This results in a tricyclic system comprising benzene (rings A), pyrimidine (rings B), and pyridine (rings C), where rings B and C share a bond between pyrimidine-N1 and pyridine-C2 .
Structural Features:
Table 1: Key Identifiers of 11H-Pyrido[2,1-b]quinazolin-11-one
Property | Value/Descriptor |
---|---|
CAS Registry Number | 578-96-1 |
Molecular Weight | 196.20 g/mol |
SMILES | C1=CC=C2C(=C1)C(=O)N3C=CC=CC3=N2 |
InChI Key | MONJTOUXCWKOFS-UHFFFAOYSA-N |
XLogP | 1.5 |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N3C=CC=CC3=N2 |
Synonyms | 11-PQ; Pyrido[2,1-b]quinazolin-11-one |
The compound was first synthesized in the mid-20th century via copper-catalyzed Ullmann-Goldberg reactions between 2-halopyridines and anthranilic acid derivatives. Kappe and Lube's pioneering work (circa 1970s) established the foundational approach using 2-bromopyridine and anthranilic acid with copper powder at elevated temperatures (~200°C), albeit with moderate yields due to competing decomposition pathways [2] [4].
Significant methodological evolution occurred with the adoption of:
The 2021 discovery of its reversible fluorescence switching behavior marked a pivotal advancement, revealing its previously unrecognized potential in chemical sensing [2].
This scaffold occupies a strategic niche due to its dual electronic characteristics:
Synthetic Versatility:
Biososteric Properties:The lactam-pyridine system mimics purine bases, enabling interactions with biological targets like DNA polymerases and viral enzymes. This underpins its pharmacological potential while distinguishing it from simpler monocyclic quinazolines [3] [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: